ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-amino-5-formylpyrimidines, with arylacetonitriles under basic conditions.
Introduction of the Piperazine Ring: The pyrrolo[2,3-d]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms at the molecular level.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
Ethyl 4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific combination of structural features, including the pyrrolo[2,3-d]pyrimidine core, piperazine ring, and aromatic substituents. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N5O3 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H27N5O3/c1-3-34-26(32)30-15-13-29(14-16-30)24-23-22(19-7-5-4-6-8-19)17-31(25(23)28-18-27-24)20-9-11-21(33-2)12-10-20/h4-12,17-18H,3,13-16H2,1-2H3 |
InChI Key |
LUSXWPGLOCAJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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